5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c16-11-3-1-10(2-4-11)15(5-6-15)14(18)17-8-13-7-12(17)9-19-13/h1-4,12-13H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMYQZCBUXYNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the cyclopropane ring and the introduction of the fluorophenyl group. Common synthetic routes include:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through reactions such as the Simmons-Smith reaction, where a zinc-copper couple is used with diiodomethane.
Fluorophenyl Introduction: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Bicyclic Structure Formation: The final step involves the formation of the bicyclic structure through intramolecular cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles may be applied to minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent due to its unique structural properties that allow it to interact with biological targets effectively.
Cathepsin Inhibition
One of the significant applications of this compound is its role as an inhibitor of cathepsins, which are cysteine proteases involved in various pathological processes, including cancer progression and inflammation. Research has shown that derivatives of this compound can selectively inhibit cathepsins, leading to decreased tumor growth in preclinical models.
Table 1: Cathepsin Inhibition Studies
Pharmacological Properties
The pharmacological profile of this compound has been characterized through various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.
Anti-Cancer Activity
Recent studies have demonstrated that this compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and death.
Case Study: In Vitro Analysis
In vitro studies on breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, the compound has shown promise in reducing inflammation in animal models of arthritis. The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and mediators.
Table 2: Anti-Inflammatory Studies
| Study Reference | Model Used | Observed Effects | |
|---|---|---|---|
| Arthritis model | Decreased swelling and pain | Potential therapeutic agent for inflammatory diseases |
Interaction with Biological Targets
The compound interacts with specific receptors and enzymes, leading to alterations in cellular signaling pathways. Its ability to bind selectively to cathepsins suggests a targeted approach in drug design.
Structure-Activity Relationship (SAR)
Studies have focused on modifying the structural components of the compound to enhance its efficacy and reduce toxicity. Variations in the cyclopropane moiety and fluorophenyl group have been explored to optimize binding affinity and selectivity.
Mechanism of Action
The mechanism of action of 5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the bicyclic structure can provide rigidity and specificity in binding. Pathways involved include inhibition of enzyme activity or modulation of receptor functions.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Their Properties
*Calculated based on formula C₁₄H₁₃FNO₂.
Key Observations:
- Conformational Rigidity : The 2-oxa-5-azabicyclo[2.2.1]heptane core restricts rotational freedom, improving target selectivity compared to flexible morpholine derivatives .
- Fluorophenyl Substituents: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogues (e.g., phenyl or chlorophenyl derivatives) .
- Electron-Withdrawing Groups : Trifluoromethyl and chloropyrimidinyl substituents increase lipophilicity but may reduce solubility, whereas the cyclopropanecarbonyl group balances polarity and steric bulk .
Crystallographic and Stability Data
- Target Compound: No direct crystallographic data is available, but isostructural 4-fluorophenylthiazole derivatives crystallize in triclinic systems (P 1 symmetry) with planar backbones and perpendicular fluorophenyl groups .
- Stability : Hydrochloride salts of the bicyclo[2.2.1]heptane core (e.g., (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane HCl) show long-term stability under inert conditions, suggesting the target compound’s salt forms may be viable for formulation .
Biological Activity
5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-2-oxa-5-azabicyclo[2.2.1]heptane is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity involves exploring its chemical structure, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 235.25 g/mol
This compound features a bicyclic structure with a cyclopropane moiety and a fluorophenyl group, which may influence its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes:
- Receptor Modulation : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing various signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, which could be significant in therapeutic contexts.
Research Findings
Recent studies have investigated the biological effects of this compound in various contexts:
- Antidepressant Activity : A study indicated that derivatives of bicyclic compounds similar to this one exhibited antidepressant-like effects in animal models, suggesting potential applications in mood disorders .
- Anticancer Properties : Research has highlighted the ability of compounds with similar structures to induce apoptosis in cancer cells, indicating possible anticancer activity .
Case Studies
Several case studies have explored the pharmacological effects of related compounds:
- Case Study 1 : A derivative was tested for its efficacy in treating anxiety disorders, showing significant reductions in anxiety-like behaviors in rodent models .
- Case Study 2 : Another study assessed the compound's ability to modulate pain pathways, demonstrating analgesic properties through modulation of neurotransmitter release .
Data Table: Summary of Biological Activities
Q & A
Basic: How can the bicyclic core (2-oxa-5-azabicyclo[2.2.1]heptane) be synthesized with improved efficiency and stereochemical control?
Methodological Answer:
The bicyclic core is synthesized from trans-4-hydroxy-L-proline via multistep routes. Key optimizations include:
- Cbz protection : Using NaOH and CbzCl in H₂O at 0°C to room temperature (5 h, 91% yield) to protect the amine group while minimizing side reactions .
- Cyclopropane introduction : NaBH₄ reduction in EtOH/THF (0°C to room temperature, 16 h) ensures regioselective ring closure .
- Deprotection : Catalytic hydrogenation (10% Pd/C, H₂, MeOH, 4 h) achieves quantitative removal of protecting groups without degrading the bicyclic structure .
Table 1: Comparison of Key Steps in Synthesis Routes
| Step | Portoghese’s Method (1990) | Improved Method (2013) |
|---|---|---|
| Cyclization Catalyst | LiBH₄ | NaBH₄ |
| Reaction Time | 4 h | 16 h |
| Yield | 93% | 100% |
Basic: What strategies ensure stereochemical purity in the final compound?
Methodological Answer:
- Chiral starting materials : Using enantiomerically pure trans-4-hydroxy-L-proline ensures retention of (1S,4S) configuration during cyclization .
- Stereospecific reagents : NaOMe in refluxing MeOH selectively removes undesired diastereomers via epimerization, achieving >98% enantiomeric excess .
- Crystallographic validation : Single-crystal X-ray diffraction confirms absolute configuration, as demonstrated in structural studies of analogs like (1S,4S)-2-(2,4-difluorophenyl) derivatives .
Advanced: How does the conformation of the bicyclic scaffold influence biological activity (e.g., receptor binding)?
Methodological Answer:
- Conformational analysis : X-ray crystallography reveals that the bicyclo[2.2.1]heptane system adopts a rigid boat-like conformation, positioning the 4-fluorophenylcyclopropanecarbonyl group for optimal hydrophobic interactions with target receptors .
- Structure-activity relationship (SAR) : Modifications to the cyclopropane or fluorophenyl moieties alter binding affinity to α7 nicotinic acetylcholine receptors. For example, replacing 4-fluorophenyl with 2,4-difluorophenyl increases steric hindrance, reducing activity by ~30% .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to cross-verify assignments. For example, NMR signals for the cyclopropane protons (δ ~1.2–1.5 ppm) may overlap with other aliphatic protons, requiring 2D-COSY or NOESY for resolution .
- Dynamic effects : Variable-temperature NMR (-40°C to 25°C) can distinguish conformational flexibility in the bicyclic core, which may cause splitting of signals .
Advanced: What experimental approaches are used to design analogs for SAR studies?
Methodological Answer:
- Scaffold diversification : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to probe electronic effects on bioactivity .
- Isosteric replacements : Substitute the cyclopropanecarbonyl moiety with spirocyclic ketones or amides to assess steric and electronic contributions .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses to α7 receptors, guiding rational design of high-affinity analogs .
Advanced: What challenges arise in characterizing synthetic intermediates, and how are they addressed?
Methodological Answer:
- Air-sensitive intermediates : Use Schlenk techniques for compounds like LiBH₄-reduced intermediates, which oxidize rapidly in air .
- Low-crystallinity compounds : Employ preparative HPLC or supercritical fluid chromatography (SFC) to purify amorphous intermediates, followed by derivatization (e.g., HCl salt formation) to enhance crystallinity for X-ray analysis .
- Byproduct identification : LC-MS with tandem mass fragmentation distinguishes regioisomers formed during cyclopropane functionalization .
Advanced: How can reaction scalability be balanced with green chemistry principles?
Methodological Answer:
- Solvent optimization : Replace Et₂O with cyclopentyl methyl ether (CPME), a greener solvent, in benzoylation steps to reduce toxicity .
- Catalyst recycling : Recover Pd/C catalysts via filtration and reuse in hydrogenation steps, maintaining >90% activity over 5 cycles .
- Waste reduction : Implement telescoped synthesis (e.g., one-pot Cbz protection and cyclization) to minimize purification steps and solvent waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
